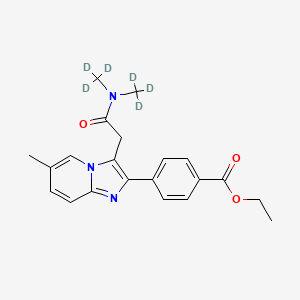

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C21H23N3O3 |

|---|---|

Poids moléculaire |

371.5 g/mol |

Nom IUPAC |

ethyl 4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoate |

InChI |

InChI=1S/C21H23N3O3/c1-5-27-21(26)16-9-7-15(8-10-16)20-17(12-19(25)23(3)4)24-13-14(2)6-11-18(24)22-20/h6-11,13H,5,12H2,1-4H3/i3D3,4D3 |

Clé InChI |

DKOIMEPCJNNZDS-LIJFRPJRSA-N |

SMILES isomérique |

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] |

SMILES canonique |

CCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6: A Key Internal Standard in Bioanalytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6, a critical tool in the quantitative analysis of the hypnotic agent zolpidem and its metabolites. This document delves into the chemical identity, proposed synthesis, and core applications of this isotopically labeled internal standard. A detailed, field-proven protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented, underpinned by a discussion of the scientific rationale behind each step. This guide serves as an essential resource for researchers in pharmacology, toxicology, and clinical chemistry, enabling robust and accurate bioanalytical method development for zolpidem.

Introduction: The Analytical Challenge of Zolpidem

Zolpidem, marketed under brand names such as Ambien®, is a widely prescribed non-benzodiazepine hypnotic for the short-term treatment of insomnia.[1] Its efficacy is accompanied by a potential for misuse and a growing need for its accurate quantification in biological matrices for pharmacokinetic studies, clinical toxicology, and forensic investigations. Zolpidem undergoes rapid and extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][2] This biotransformation leads to several pharmacologically inactive metabolites, with Zolpidem phenyl-4-carboxylic acid (ZPCA) being one of the most prominent.[1]

The quantification of zolpidem and its metabolites in complex biological matrices like plasma and urine presents significant analytical challenges. These include sample-to-sample variability in extraction efficiency and matrix-induced ion suppression or enhancement in mass spectrometry. To overcome these hurdles, a robust internal standard is indispensable. The ideal internal standard mimics the analyte's chemical and physical properties, co-eluting chromatographically and experiencing similar ionization effects. Stable isotope-labeled compounds, such as this compound, represent the gold standard for this purpose.

Chemical Identity and Physicochemical Properties

This compound is the deuterated ethyl ester of the major zolpidem metabolite, ZPCA. The "-d6" designation indicates the replacement of six hydrogen atoms with deuterium on the two methyl groups of the N,N-dimethylacetamide moiety. This mass shift allows for its distinct detection by a mass spectrometer while maintaining nearly identical chemical behavior to its non-deuterated counterpart.

| Property | Value | Source |

| Chemical Name | 4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid ethyl ester | Inferred from PubChem[3] |

| Molecular Formula | C21H17D6N3O3 | Shanghai HuiCheng Biotech.[4] |

| Molecular Weight | 371.46 g/mol | Shanghai HuiCheng Biotech.[4] |

| CAS Number | 1216455-48-9 | LGC Standards |

| Appearance | Brown Solid | Shanghai HuiCheng Biotech.[4] |

Zolpidem Metabolism: The Origin of the Analyte

Understanding the metabolic fate of zolpidem is crucial to appreciating the significance of its metabolites in analytical testing. After oral administration, zolpidem is rapidly absorbed and extensively metabolized in the liver. The primary metabolic pathways involve oxidation of the methyl groups on the phenyl and imidazopyridine rings.[1][5]

Caption: Major metabolic pathways of Zolpidem.

The formation of ZPCA makes it a key biomarker for zolpidem ingestion, often detectable for a longer period in urine than the parent drug.[6] Therefore, analytical methods frequently target both zolpidem and ZPCA.

Proposed Synthetic Pathway

While the precise, proprietary synthesis of this commercial standard is not publicly detailed, a chemically logical pathway can be proposed based on established organic chemistry principles. The synthesis would likely involve two key stages: the synthesis of the deuterated carboxylic acid precursor followed by esterification.

Caption: Proposed two-stage synthesis pathway.

Part 1: Synthesis of Zolpidem Phenyl-4-carboxylic Acid-d6 (ZPCA-d6)

The synthesis likely starts with a deuterated version of zolpidem (Zolpidem-d6), where the N,N-dimethyl group is already deuterated. The synthesis of deuterated dimethylamine is achievable through methods like the reduction of deuterated nitromethane or via Boc-protected benzylamine intermediates.[7][8] This Zolpidem-d6 would then undergo selective oxidation of the para-methyl group on the phenyl ring to yield the carboxylic acid, ZPCA-d6.

Part 2: Fischer Esterification

The resulting ZPCA-d6 is then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[9][10] This classic Fischer esterification reaction involves protonation of the carboxylic acid, nucleophilic attack by ethanol, and subsequent dehydration to form the ethyl ester. The reaction is typically heated to drive the equilibrium towards the product.

Application in Quantitative Bioanalysis: A Step-by-Step LC-MS/MS Protocol

This compound is primarily used as an internal standard (IS) for the quantification of zolpidem and its metabolites in biological fluids. The following protocol is a synthesized example based on common practices in the field.[11][12][13]

Principle of the Method

The fundamental principle is that by adding a known quantity of the deuterated IS to every sample, calibrator, and quality control sample, any loss or variation during sample processing and analysis will affect both the analyte and the IS proportionally. The final quantification is based on the ratio of the analyte's mass spectrometry signal to that of the IS, leading to highly accurate and precise results.

Materials and Reagents

-

This compound (IS)

-

Zolpidem and ZPCA reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Human plasma/urine (drug-free)

Experimental Workflow

Caption: General workflow for bioanalytical quantification.

Detailed Protocol

Step 1: Preparation of Stock and Working Solutions

-

Prepare individual stock solutions of zolpidem, ZPCA, and the IS in methanol at a concentration of 1 mg/mL.

-

From these stocks, prepare intermediate and working solutions by serial dilution in a 50:50 methanol:water mixture. The IS working solution should be at a concentration that provides a robust signal (e.g., 100 ng/mL).

Step 2: Sample Preparation (Solid-Phase Extraction - SPE)

-

Rationale: SPE is chosen to remove proteins and other matrix components that can interfere with the analysis, and to concentrate the analytes, thereby increasing sensitivity. Mixed-mode or polymeric reverse-phase cartridges are effective for retaining zolpidem and its metabolites.

-

To 200 µL of plasma or urine in a clean tube, add 50 µL of the IS working solution.

-

Add 500 µL of a buffer (e.g., 0.1 M sodium acetate, pH 4.5) and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the analytes with 1 mL of an appropriate elution solvent (e.g., methanol or a mixture like methylene chloride/isopropanol/ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Step 3: LC-MS/MS Analysis

-

Rationale: Reversed-phase chromatography is ideal for separating zolpidem and its metabolites based on their polarity. A gradient elution is used to ensure good peak shape and separation from matrix components. Tandem mass spectrometry provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 20% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Example):

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Zolpidem | 308.2 | 235.1 |

| Zolpidem phenyl-4-carboxylic acid (ZPCA) | 338.2 | 263.1 |

| This compound (IS) | 372.5 | 263.1 |

Step 4: Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators.

-

Use a weighted linear regression to fit the curve.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a highly specific and reliable internal standard essential for the accurate quantification of zolpidem and its primary metabolite, ZPCA. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it effectively compensates for variations in sample preparation and instrumental analysis. The robust LC-MS/MS methodology detailed in this guide provides a framework for researchers to develop and validate high-quality bioanalytical assays. The use of such stable isotope-labeled standards is a cornerstone of modern analytical chemistry, underpinning the integrity and reliability of pharmacokinetic, toxicological, and forensic data.

References

- Zolpidem - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 7, 2026.

- A Rapid and high Sensitive LC-MS/MS Method for the Quantification of Zolpidem Tartrate in Human Plasma and its application to ph. (n.d.). Retrieved January 7, 2026.

- Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed. (n.d.). Retrieved January 7, 2026.

- A rapid and highly sensitive UPLC-MS-MS method for the quantification of zolpidem tartrate in human EDTA plasma and its application to pharmacokinetic study - PubMed. (n.d.). Retrieved January 7, 2026.

- Zolpidem pharmacokinetics and pharmacodynamics in metabolic interactions involving CYP3A: sex as a differentiating factor - PMC - NIH. (n.d.). Retrieved January 7, 2026.

- LC-MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose. - Semantic Scholar. (n.d.). Retrieved January 7, 2026.

- Zolpidem-d6 Phenyl-4-carboxylic Acid | C19H19N3O3 | CID 46783281 - PubChem. (n.d.). Retrieved January 7, 2026.

- Development and validation of a practical analytical method for Zolpidem as a drug facilitated crime tool - ACG Publications. (2019). Retrieved January 7, 2026.

- Development of an LC-MS/MS method for the simultaneous determination of 25 benzodiazepines and zolpidem in oral fluid and its application to authentic samples from regular drug users - PubMed. (2013). Retrieved January 7, 2026.

- Making Esters From Carboxylic Acids - Chemistry LibreTexts. (2023). Retrieved January 7, 2026.

- Zolpidem - Wikipedia. (n.d.). Retrieved January 7, 2026.

- A practical synthesis of deuterated methylamine and dimethylamine - ResearchG

- US4205182A - Process for preparing ethyl esters of aliphatic carboxylic acids - Google Patents. (n.d.). Retrieved January 7, 2026.

- A general, versatile and divergent synthesis of selectively deuterated amines - PMC. (n.d.). Retrieved January 7, 2026.

- Clinical Pharmacokinetics and Pharmacodynamics of Zolpidem - Semantic Scholar. (n.d.). Retrieved January 7, 2026.

- Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis - PMC - NIH. (n.d.). Retrieved January 7, 2026.

- preparation of esters - Chemguide. (n.d.). Retrieved January 7, 2026.

- Ch15 : Synthesis of Esters - University of Calgary. (n.d.). Retrieved January 7, 2026.

- Improving yield and purity of deuterated methylamine synthesis. - Benchchem. (n.d.). Retrieved January 7, 2026.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved January 7, 2026.

- CN112079728B - Deuterated N, N, N' -trimethylethylenediamine compound and preparation method thereof - Google Patents. (n.d.). Retrieved January 7, 2026.

- This compound - 上海惠诚生物科技有限公司. (n.d.). Retrieved January 7, 2026.

- Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis - ResearchG

- This compound - LGC Standards. (n.d.). Retrieved January 7, 2026.

- Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. (n.d.). Retrieved January 7, 2026.

- Effective Synthesis of Deuterated n-Octylamine and Its Analogues - EPJ Web of Conferences. (n.d.). Retrieved January 7, 2026.

- Zolpidem | C19H21N3O | CID 5732 - PubChem - NIH. (n.d.). Retrieved January 7, 2026.

- Zolpidem - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 7, 2026.

- CONFIRMATION OF ZOLPIDEM BY LIQUID CHROMATOGRAPHY- MASS SPECTROMETRY - Washington State Patrol. (2020). Retrieved January 7, 2026.

- Zolpidem phenyl-4-carboxylic acid 500ug/mL acetonitrile - Sigma-Aldrich. (n.d.). Retrieved January 7, 2026.

- Zolpidem phenyl-4-carboxylic acid | Certified Solutions Standards - Cerilliant. (n.d.). Retrieved January 7, 2026.

- Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry - PubMed. (n.d.). Retrieved January 7, 2026.

Sources

- 1. Zolpidem - Wikipedia [en.wikipedia.org]

- 2. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Zolpidem-d6 Phenyl-4-carboxylic Acid | C19H19N3O3 | CID 46783281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zolpidem phenyl-4-carboxylic acid | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. A rapid and highly sensitive UPLC-MS-MS method for the quantification of zolpidem tartrate in human EDTA plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] LC-MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6: Properties and Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolpidem, a widely prescribed non-benzodiazepine hypnotic for the treatment of insomnia, undergoes extensive metabolism in the body, primarily forming inactive metabolites.[1][2] The quantitative analysis of zolpidem and its metabolites in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Stable isotope-labeled internal standards are indispensable in mass spectrometry-based bioanalysis to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[3][4][5] This guide provides a comprehensive overview of the chemical and physical properties of a key deuterated analog, Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6, and its application as an internal standard in the bioanalysis of zolpidem and its primary metabolite, zolpidem phenyl-4-carboxylic acid.

Chemical Identity and Physicochemical Properties

This compound is the deuterated form of the ethyl ester of zolpidem's major metabolite, zolpidem phenyl-4-carboxylic acid. The six deuterium atoms are located on the N,N-dimethylamino moiety, providing a stable isotopic label with a significant mass shift for mass spectrometric detection.

Chemical Structure

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source/Comment |

| Chemical Name | 4-[3-[2-(Dimethylamino-d6)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid ethyl ester | IUPAC Name |

| Synonyms | This compound | [6] |

| CAS Number | 1216455-48-9 | [7] |

| Molecular Formula | C21H17D6N3O3 | [6] |

| Molecular Weight | 371.47 g/mol | [6] |

| Appearance | Neat (likely a solid) | [6] |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Solubility in water is likely low. | Inferred from the structure of the non-deuterated analog and general properties of esters.[8] |

| Melting Point | Not available. The melting point of non-deuterated zolpidem is 196 °C.[9] | No experimental data found. |

| pKa | Not available. The pKa of the parent drug, zolpidem, is 6.2.[10] | No experimental data found for the ester. |

| LogP | Not available. The LogP of zolpidem is 2.42.[10] | No experimental data found. The ester is expected to be more lipophilic than the carboxylic acid metabolite. |

Synthesis and Characterization

The synthesis of this compound involves the incorporation of deuterium atoms at the N,N-dimethylamino group. A plausible synthetic route would start from the non-deuterated Zolpidem Phenyl-4-carboxylic Acid, followed by esterification and deuteration.

Proposed Synthetic Pathway

Sources

- 1. This compound | 1216455-48-9 [m.chemicalbook.com]

- 2. ark-tdm.com [ark-tdm.com]

- 3. waters.com [waters.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. This compound [cymitquimica.com]

- 7. This compound [lgcstandards.com]

- 8. Physicochemical characterization and in vivo properties of Zolpidem in solid dispersions with polyethylene glycol 4000 and 6000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Zolpidem Tartrate | C42H48N6O8 | CID 441338 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the use of a suitable internal standard is paramount for achieving accurate and reliable results. This is especially critical in pharmacokinetic and toxicokinetic studies where matrix effects can introduce significant variability. This technical guide provides an in-depth exploration of the mechanism of action of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of zolpidem and its metabolites. We will delve into the physicochemical principles that govern its efficacy, best practices for its implementation in bioanalytical workflows, and the regulatory landscape that underscores its use.

Introduction: The Imperative for Internal Standards in Bioanalysis

The inherent complexity of biological matrices, such as plasma, urine, and tissue homogenates, presents a formidable challenge in the accurate quantification of xenobiotics. Co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement—collectively known as matrix effects.[1] An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability.[2] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[3]

Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the "gold standard" in LC-MS-based bioanalysis.[3][4] These are analogs of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their near-identical physicochemical properties ensure they co-elute and experience similar ionization efficiencies.[5]

This compound: A Profile

This compound is a deuterated analog of a zolpidem metabolite derivative. Its utility as an internal standard is rooted in its structural similarity to zolpidem and its metabolites. The "-d6" designation indicates that six hydrogen atoms have been replaced by deuterium. Based on available information, the deuteration is typically on the N,N-dimethylamino group.[6][7]

| Property | Zolpidem | This compound |

| Molecular Formula | C₁₉H₂₁N₃O | C₂₁H₁₇D₆N₃O₃ |

| Monoisotopic Mass | 307.1685 g/mol | 371.2212 g/mol |

| Key Structural Features | Imidazopyridine core, N,N-dimethylacetamide side chain | Imidazopyridine core, deuterated N,N-dimethylacetamide side chain, phenyl-4-carboxylic acid ethyl ester group |

Mechanism of Action as an Internal Standard

The efficacy of this compound as an internal standard is a multi-faceted mechanism that compensates for variability at each stage of the bioanalytical workflow.

Compensation for Sample Preparation Variability

During sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), the analyte and the SIL-IS, due to their nearly identical chemical properties, will exhibit similar extraction recoveries. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, this variability is effectively normalized.

Experimental Workflow: Solid-Phase Extraction (SPE)

Caption: A typical solid-phase extraction workflow for bioanalytical samples.

Mitigating Chromatographic Variability

Ideally, a SIL-IS should co-elute with the analyte.[2] The deuteration in this compound can sometimes lead to a slight shift in retention time, known as the "isotope effect," where the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[8][9] However, this difference is usually minimal and does not significantly impact the ability of the IS to compensate for chromatographic variations.

Correcting for Matrix Effects in Mass Spectrometry

This is the most critical function of a SIL-IS. During electrospray ionization (ESI), co-eluting matrix components can suppress or enhance the ionization of the analyte. Since the SIL-IS has virtually identical ionization properties and co-elutes closely with the analyte, it will experience the same degree of ion suppression or enhancement.[10] Therefore, the ratio of the analyte signal to the IS signal remains constant, even in the presence of significant matrix effects.[11]

Logical Relationship: Matrix Effect Compensation

Caption: How a SIL-IS compensates for matrix effects in the ion source.

Bioanalytical Method Validation: A Regulatory Perspective

The use of internal standards is a key component of bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[4][12]

Key Validation Parameters

The following table summarizes critical validation parameters where the use of a robust internal standard like this compound is essential.

| Validation Parameter | ICH M10 Guideline Summary | Role of the Internal Standard |

| Selectivity & Specificity | The method should differentiate the analyte and IS from endogenous components. | Ensures that matrix components do not interfere with the detection of the IS. |

| Matrix Effect | Assessed to ensure that the matrix does not affect the accuracy and precision of the assay. | The IS is used to normalize for ion suppression or enhancement. |

| Accuracy & Precision | The closeness of measured values to the nominal concentration and the degree of scatter. | A good IS minimizes variability, leading to improved accuracy and precision. |

| Stability | Analyte stability in the biological matrix under various storage conditions. | The IS helps to correct for any degradation of the analyte that may occur during sample storage and processing. |

Experimental Protocol: Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of zolpidem using this compound as the internal standard.

Methodology:

-

Prepare three sets of samples:

-

Set 1 (Neat Solution): Analyte and IS in a clean solvent.

-

Set 2 (Post-extraction Spike): Blank matrix is extracted, and the analyte and IS are added to the final extract.

-

Set 3 (Pre-extraction Spike): Analyte and IS are spiked into the biological matrix before extraction.

-

-

Analyze all samples by LC-MS/MS.

-

Calculate the Matrix Factor (MF):

-

MF = (Peak area in Set 2) / (Peak area in Set 1)

-

-

Calculate the IS-Normalized Matrix Factor:

-

IS-Normalized MF = (MF of analyte) / (MF of IS)

-

-

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.

Mass Spectrometric Considerations

The six-dalton mass difference between this compound and its unlabeled counterpart is sufficient to prevent isotopic crosstalk in the mass spectrometer. The fragmentation patterns of the analyte and the IS are expected to be similar, with a +6 Da shift in the precursor and corresponding fragment ions containing the deuterated N,N-dimethylamino group.

Hypothetical MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Zolpidem | 308.2 | 235.1 |

| This compound | 378.2 | 263.1 (hypothetical) |

Note: The fragmentation of the ethyl ester would also need to be considered in method development. The fragmentation of zolpidem typically involves the loss of the dimethylamino group.[13]

Conclusion

This compound serves as a robust internal standard for the bioanalysis of zolpidem and its metabolites. Its mechanism of action is centered on its ability to mimic the behavior of the analyte throughout the analytical process, thereby compensating for variability in sample preparation, chromatographic separation, and mass spectrometric detection. The use of this SIL-IS, in accordance with regulatory guidelines such as ICH M10, is a cornerstone of developing rugged and reliable bioanalytical methods that can withstand the complexities of biological matrices and produce high-quality data for drug development programs.

References

- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

- Celerion. (n.d.).

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

- AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

- Spectroscopy Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]

- European Medicines Agency. (2022).

- International Council for Harmonisation. (2024).

- PubMed Central. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]

- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

- Hilaris Publisher. (2013).

- LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

- ResearchGate. (n.d.).

- Waters. (n.d.). The Use of Stable-Isotope-Labeled (SIL)

- PubChem. (n.d.). Zolpidem-d6 Phenyl-4-carboxylic Acid. [Link]

- PubMed. (2006). Major Metabolites of Zolpidem: Expeditious Synthesis and Mass Spectra. [Link]

- U.S. Food and Drug Administration. (2018).

- ResearchGate. (2014). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. [Link]

- ACG Publications. (2019).

- PubMed. (2013).

- PubMed Central. (2022).

- National Institutes of Health. (n.d.).

- Washington State Patrol. (2020).

- ResearchGate. (n.d.). Mass spectra of zolpidem tartrate (a)

- PubMed. (2019). Zolpidem and zolpidem phenyl-4-carboxylic acid pharmacokinetics in oral fluid after a single dose. [Link]

Sources

- 1. waters.com [waters.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. This compound [cymitquimica.com]

- 7. This compound [lgcstandards.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. researchgate.net [researchgate.net]

Isotopic Labeling of Zolpidem Metabolites: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of the isotopic labeling of zolpidem metabolites, offering a crucial resource for researchers in drug metabolism, pharmacokinetics, and toxicology. The strategic incorporation of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the molecular structure of these metabolites provides an unparalleled tool for precise quantification and structural elucidation. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind the experimental design, ensuring a robust and reproducible approach to the synthesis and analysis of these critical research compounds.

Introduction: The Significance of Zolpidem Metabolite Analysis

Zolpidem, a widely prescribed hypnotic agent, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a dominant role[1][2][3]. The resulting metabolites are pharmacologically inactive but serve as crucial biomarkers for assessing drug intake, compliance, and in forensic investigations[4][5][]. The principal metabolic pathways involve oxidation of the methyl groups on both the phenyl and imidazopyridine moieties, leading to the formation of alcohol derivatives that are rapidly converted to carboxylic acids[7][8]. The major urinary metabolite is zolpidem phenyl-4-carboxylic acid (ZCA)[4][].

The use of isotopically labeled internal standards is the gold standard for quantitative analysis of these metabolites by mass spectrometry (MS)[9]. Co-eluting with the analyte of interest, these standards compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements[10]. This guide will detail the synthetic strategies and analytical characterization required to produce high-quality, isotopically labeled zolpidem metabolites for research applications.

Metabolic Pathways of Zolpidem

Understanding the biotransformation of zolpidem is fundamental to selecting appropriate labeling strategies. The primary metabolic transformations occur at three key positions, as illustrated below.

Figure 1: Major metabolic pathways of zolpidem, highlighting the formation of the primary carboxylic acid metabolites.

Strategies for Isotopic Labeling

The choice of isotope and its position within the molecule are critical considerations that depend on the intended application.

-

Deuterium (²H) Labeling: Deuterium is a cost-effective and common choice for generating internal standards for mass spectrometry. The introduction of multiple deuterium atoms creates a significant mass shift, moving the internal standard's signal away from any potential interference from the unlabeled analyte's natural isotope distribution.

-

Carbon-13 (¹³C) Labeling: ¹³C labeling is often preferred for its stability, as the C-¹³C bond is less prone to exchange than a C-D bond. It is particularly useful for quantitative NMR (qNMR) and as an internal standard in mass spectrometry.

-

Nitrogen-15 (¹⁵N) Labeling: ¹⁵N labeling is valuable for tracing the metabolic fate of the nitrogen-containing imidazopyridine core and for specific NMR studies[11]. ¹⁵N has a nuclear spin of 1/2, which provides sharper NMR signals compared to the more abundant ¹⁴N (spin 1)[12].

Synthetic Protocols for Isotopically Labeled Zolpidem Metabolites

The synthesis of isotopically labeled zolpidem metabolites can be achieved by adapting established synthetic routes for the unlabeled compounds, utilizing commercially available labeled precursors.

Synthesis of [¹³C]-Zolpidem Phenyl-4-Carboxylic Acid ([¹³C]-ZCA)

This protocol describes the synthesis of ZCA with a ¹³C label in the carboxylic acid group, starting from commercially available ¹³C-labeled p-toluic acid.

Experimental Protocol:

-

Oxidation of [carboxy-¹³C]-p-Toluic Acid:

-

Rationale: The methyl group of p-toluic acid needs to be oxidized to a carboxylic acid to form the terephthalic acid derivative required for the subsequent steps.

-

Procedure: In a round-bottom flask, dissolve [carboxy-¹³C]-p-toluic acid (1.0 eq) in a suitable solvent such as aqueous potassium permanganate. Heat the mixture to reflux for several hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, and acidify with HCl to precipitate the [1,4-dicarboxy-¹³C]-terephthalic acid. Filter and dry the product.

-

-

Formation of the Acid Chloride:

-

Rationale: Conversion of the carboxylic acid to a more reactive acid chloride facilitates the subsequent Friedel-Crafts acylation.

-

Procedure: To the dried [1,4-dicarboxy-¹³C]-terephthalic acid (1.0 eq), add thionyl chloride (excess) and a catalytic amount of DMF. Reflux the mixture until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude [1,4-di(chlorocarbonyl)-¹³C]-terephthaloyl chloride.

-

-

Friedel-Crafts Acylation and Cyclization:

-

Rationale: This key step forms the imidazopyridine core. The di-acid chloride is reacted with 2-amino-5-methylpyridine.

-

Procedure: In a flask equipped with a dropping funnel and under an inert atmosphere, suspend 2-amino-5-methylpyridine (2.0 eq) and a Lewis acid catalyst (e.g., AlCl₃) in an anhydrous solvent like dichloromethane. Cool the mixture in an ice bath and slowly add a solution of the crude [1,4-di(chlorocarbonyl)-¹³C]-terephthaloyl chloride in the same solvent. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with ice-water and extract the product with an organic solvent.

-

-

Hydrolysis to [¹³C]-ZCA:

-

Rationale: The final step is the hydrolysis of the ester or amide formed in the previous step to yield the desired carboxylic acid.

-

Procedure: Treat the crude product from the previous step with an aqueous base (e.g., NaOH) and heat to reflux. Monitor the reaction until completion. Acidify the reaction mixture to precipitate the [¹³C]-Zolpidem Phenyl-4-Carboxylic Acid. The product can be purified by recrystallization or chromatography.

-

Synthesis of Deuterated Zolpidem Phenyl-4-Carboxylic Acid (D-ZCA)

This protocol outlines the synthesis of ZCA with deuterium labels on the phenyl ring, starting with the deuteration of a suitable precursor.

Experimental Protocol:

-

Deuteration of 4-Methylacetophenone:

-

Rationale: Introducing deuterium atoms onto the aromatic ring of a readily available starting material is an efficient way to label the final metabolite.

-

Procedure: Several methods can be employed for the deuteration of aromatic rings, including acid-catalyzed H-D exchange using deuterated sulfuric acid (D₂SO₄) in D₂O[13] or transition metal-catalyzed methods[14]. For example, 4-methylacetophenone can be heated in a mixture of D₂SO₄ and D₂O to achieve deuteration on the aromatic ring. The extent of deuteration can be monitored by ¹H NMR and mass spectrometry.

-

-

Bromination of Deuterated 4-Methylacetophenone:

-

Rationale: Bromination at the alpha-position of the ketone is a necessary step for the subsequent cyclization reaction.

-

Procedure: React the deuterated 4-methylacetophenone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride.

-

-

Condensation with 2-amino-5-methylpyridine:

-

Rationale: This step forms the imidazopyridine core of the zolpidem structure.

-

Procedure: React the brominated deuterated 4-methylacetophenone with 2-amino-5-methylpyridine in a suitable solvent like ethanol. The reaction is typically heated to reflux.

-

-

Introduction of the Acetamide Side Chain and Oxidation:

-

Rationale: The N,N-dimethylacetamide side chain is introduced, followed by oxidation of the methyl group on the phenyl ring to the carboxylic acid.

-

Procedure: The imidazopyridine intermediate can be reacted with N,N-dimethyl-2-chloroacetamide. The resulting compound is then oxidized using a strong oxidizing agent like potassium permanganate to yield the deuterated ZCA.

-

Synthesis of [¹⁵N]-Zolpidem Metabolites

Labeling the imidazopyridine core with ¹⁵N requires the synthesis or purchase of a ¹⁵N-labeled aminopyridine precursor.

Experimental Protocol:

-

Synthesis of [¹⁵N]-2-amino-5-methylpyridine:

-

Rationale: The isotopic label is introduced at the beginning of the synthesis through a labeled precursor. Methods for synthesizing ¹⁵N-pyridines often involve ring-opening and closing strategies with a ¹⁵N source like ¹⁵NH₄Cl[1][2][3][7][15].

-

Procedure: Adapt a literature procedure for ¹⁵N-pyridine synthesis, starting from a suitable precursor to 5-methylpyridine. This can be a multi-step process and may require specialized techniques.

-

-

Condensation and Subsequent Steps:

-

Procedure: Once [¹⁵N]-2-amino-5-methylpyridine is obtained, it can be used in the synthetic routes described in sections 4.1 and 4.2 to produce the corresponding [¹⁵N]-labeled zolpidem metabolites.

-

Analytical Characterization and Quality Control

The purity and isotopic enrichment of the synthesized labeled metabolites must be rigorously confirmed.

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and determine the isotopic enrichment.

-

Methodology: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the labeled compound. The isotopic distribution pattern will confirm the number of incorporated heavy isotopes.

-

Data Interpretation: The mass spectrum of a successfully labeled compound will show a molecular ion peak shifted by the mass of the incorporated isotopes (e.g., +n for n deuterium atoms, +n for n ¹³C atoms). The isotopic enrichment can be calculated from the relative intensities of the labeled and unlabeled ion peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and the position of the isotopic label(s).

-

Methodology:

-

¹H NMR: In deuterium-labeled compounds, the disappearance of signals corresponding to the deuterated positions confirms successful labeling.

-

¹³C NMR: For ¹³C-labeled compounds, the signal of the labeled carbon will be significantly enhanced. Heteronuclear correlation experiments (e.g., HSQC, HMBC) can be used to confirm the position of the label.

-

¹⁵N NMR: Direct detection of ¹⁵N or indirect detection through ¹H-¹⁵N correlation experiments (e.g., HSQC) can confirm the presence and location of the ¹⁵N label[16].

-

Table 1: Expected Mass Shifts for Labeled Zolpidem Phenyl-4-Carboxylic Acid (ZCA)

| Isotope Label | Labeling Position | Expected Mass Shift (Da) |

| D₄ | Phenyl Ring | +4 |

| ¹³C₁ | Carboxylic Acid | +1 |

| ¹⁵N₁ | Imidazopyridine Ring | +1 |

| ¹⁵N₂ | Imidazopyridine Ring | +2 |

Experimental Workflow for Labeled Metabolite Synthesis and Analysis

The following diagram illustrates a typical workflow for the preparation and validation of isotopically labeled zolpidem metabolites.

Figure 2: General experimental workflow for the synthesis and quality control of isotopically labeled zolpidem metabolites.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of isotopically labeled zolpidem metabolites. By combining established synthetic methodologies with modern isotopic labeling techniques, researchers can produce high-quality internal standards essential for accurate and reliable bioanalytical studies. The detailed protocols and the underlying scientific rationale presented herein are intended to empower researchers to confidently undertake these challenging but rewarding synthetic endeavors, ultimately advancing our understanding of the disposition and effects of this widely used pharmaceutical agent.

References

- Von Moltke, L. L., Greenblatt, D. J., Granda, B. W., Duan, S. X., Grassi, J. M., Venkatakrishnan, K., & Shader, R. I. (1999). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. British journal of clinical pharmacology, 48(1), 89–97.

- StatPearls. (2023). Zolpidem.

- ClinPGx. zolpidem.

- Guo, K., & Li, L. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Analytical chemistry, 82(21), 8789–8793.

- McNally, A., et al. (2023).

- Wikipedia. (2024). Zolpidem.

- BenchChem. (2025). A Comprehensive Technical Guide to Deuterium Labeling in Aromatic Compounds. Retrieved from a hypothetical BenchChem technical guide.

- Klupsch, F., Houssin, R., Humbert, L., Imbenotte, M., Hénichart, J. P., & Lhermitte, M. (2006). Major metabolites of zolpidem: expeditious synthesis and mass spectra. Chemical & pharmaceutical bulletin, 54(9), 1318–1321.

- Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2021).

- Creative Proteomics. Principles and Characteristics of Isotope Labeling.

- Schwope, D. M., DePriest, A., Black, D. L., Caplan, Y. H., Cone, E. J., & Heltsley, R. (2014). Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients. Journal of analytical toxicology, 38(8), 513–518.

- Norman, M. K., & Huestis, M. A. (2018). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. Journal of analytical toxicology, 42(4), 269–272.

- Strano-Rossi, S., Anzillotti, L., Castrignanò, E., Frison, G., Zancanaro, F., & Chiarotti, M. (2013). UHPLC-MS/MS and UHPLC-HRMS identification of zolpidem and zopiclone main urinary metabolites and method development for their toxicological determination. Drug testing and analysis, 5(8), 633–640.

- Reidy, L. J., Nolan, B. J., Ramos, A. R., Jr, Steele, B. W., & Huestis, M. A. (2011). Zolpidem urine excretion profiles and cross-reactivity with ELISA kits in subjects using zolpidem or Ambien CR as a prescription sleep aid. Journal of analytical toxicology, 35(5), 268–275.

- Chemistry with Caroline. (2024, February 21). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction) [Video]. YouTube.

- BenchChem. (2025). A Technical Guide to Isotopic Labeling with Nitrogen-15: Core Concepts and Applications. Retrieved from a hypothetical BenchChem technical guide.

- Pichard, L., Gillet, G., Fabre, I., Dalet-Beluche, I., Bonfils, C., Ratanasavanh, D., ... & Maurel, P. (1995). Oxidative metabolism of zolpidem by human liver cytochrome P450s. Drug metabolism and disposition, 23(11), 1253–1262.

- Organic Syntheses. p-TOLUIC ACID.

- The Royal Society of Chemistry. (2013). Flow Chemistry Synthesis of Zolpidem, Alpidem and other GABAA Agonists and their Biological Evaluation through the use of In-line Frontal Affinity Chromatography.

- Wikipedia. Isotopic labeling.

- Lane, A. N., & Fan, T. W. (2015). NMR-based isotope editing, chemoselection and isotopomer distribution analysis in stable isotope resolved metabolomics. Progress in nuclear magnetic resonance spectroscopy, 88-89, 1–25.

- Defense Technical Information Center. Mass Spectrometry of Heterocyclic Compounds.

- Science.gov. isotope-labeled internal standards: Topics by Science.gov.

- MDPI. Mass Spectrometry-Based Metabolomics in Pediatric Health and Disease.

- Hossain, M. S., & Kärkäs, M. D. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 499.

- Sigma-Aldrich. p-Toluic acid-α-¹³C. Retrieved from a hypothetical Sigma-Aldrich product page.

- ChemicalBook. 4'-Methylacetophenone synthesis.

- Sigma-Aldrich. 4-methylacetophenone synthesis. Retrieved from a hypothetical Sigma-Aldrich product page.

- Wątły, J., & Wawer, I. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(19), 4434.

- Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

- Otten, P. A., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells.

- National Institutes of Health. Synthesis of carbon-14, carbon-13 and deuterium labeled forms of thioacetamide and thioacetamide S-oxide.

- The Royal Society of Chemistry. Isotopic labelling analysis using single cell mass spectrometry.

- Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from a hypothetical Caloong Chemical Co. blog post.

- PubChem. P-Toluic Acid.

- Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds.

- Organic Syntheses. (2018, October 15). Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent.

- National Institutes of Health. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants.

- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- Creative Proteomics. Principles and Characteristics of Isotope Labeling.

- ChemicalBook. p-Toluic acid synthesis.

- Google Patents. EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine.

- AIR Unimi. Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo.

- ResearchGate. Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition.

- ResearchGate. A Simple and Rapid Method for the Identification of Zolpidem Carboxylic Acid in Urine.

- Kwon, N. H., Kim, S. Y., Suh, S. I., & Kim, J. Y. (2021). Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 35(1), e8955.

- Google Patents. KR100313669B1 - Process for preparing N,N- dimethylacetamide.

- United Chemical Technologies (UCT). Zolpidem Urinary Metabolite Detection Using DAU.

- ARK Diagnostics. Sensitive And Rapid Homogeneous Immunoassay For The Detection Of Zolpidem And Its Major Metabolite In Urine. Retrieved from a hypothetical ARK Diagnostics resource page.

- LGC Standards. Zolpidem Phenyl-4-carboxylic Acid. Retrieved from a hypothetical LGC Standards product page.

Sources

- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. | Semantic Scholar [semanticscholar.org]

- 3. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN118955232A - A method for synthesizing deuterated aromatic compounds - Google Patents [patents.google.com]

- 5. Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synthical.com [synthical.com]

- 8. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuteration of Aromatic and Heteroamomatic Compounds Catalyzed by Tris(pentafluorophenyl)borane | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6

An In-Depth Technical Guide to Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Metabolite Quantification

Zolpidem, widely recognized under trade names such as Ambien, is a non-benzodiazepine hypnotic prescribed for the short-term treatment of insomnia.[1][2] Its therapeutic action involves enhancing GABA-ergic signaling through selective binding to GABA-A receptors containing the α1 subunit.[3] Following administration, zolpidem undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 isoenzymes (CYP3A4, CYP2C9, CYP1A2), leading to the formation of several inactive metabolites.[4][5]

Among these, Zolpidem Phenyl-4-carboxylic Acid stands out as the major urinary metabolite, accounting for a significant portion of the administered dose.[2][5] The accurate quantification of this metabolite is paramount in clinical and forensic toxicology, particularly in studies of pharmacokinetics, compliance monitoring, and investigations of drug-facilitated crimes.[5][6]

This guide provides a comprehensive technical overview of This compound , a deuterated stable isotope-labeled internal standard. We will explore its physicochemical properties, the rationale behind its synthesis and use, and its critical application in robust analytical methodologies. The central thesis of this document is to illustrate why stable isotope-labeled standards are not merely tools but the cornerstone of achieving accuracy and reliability in quantitative mass spectrometry.

Part 1: Physicochemical Characteristics

The utility of an internal standard begins with a thorough understanding of its fundamental properties. This compound is specifically engineered to be an ideal counterpart to its non-labeled (or "light") analogue in an analytical workflow.

1.1. Molecular Identity and Structure

The molecule is a derivative of zolpidem's primary metabolite, where the carboxylic acid group is esterified to an ethyl group, and six hydrogen atoms on the N,N-dimethylamino moiety are replaced with deuterium.

-

IUPAC Name: 4-[3-[2-(Dimethylamino-d6)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic Acid Ethyl Ester

-

Synonyms: 4-[3-[2-(Dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic Acid Ethyl Ester-d6[7], An intermediate in the preparation of labelled Zolpidem metabolites[8]

1.2. Tabulated Properties

The key physical and chemical data are summarized below. These properties dictate the standard's behavior during extraction, chromatography, and ionization.

| Property | Value | Source |

| Chemical Formula | C₂₁H₁₇D₆N₃O₃ | |

| Molecular Weight | 371.48 g/mol | N/A |

| InChI Key | DKOIMEPCJNNZDS-LIJFRPJRSA-N | |

| Appearance | Solid (Typical for analytical standards) | N/A |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in organic solvents like Acetonitrile, Methanol | N/A |

Part 2: The Rationale for Deuteration and Synthesis

2.1. Why Deuterium Labeling is the Gold Standard

The choice of deuterium as an isotopic label is a deliberate and critical aspect of designing an internal standard for mass spectrometry. The six deuterium atoms in this compound provide a precise mass shift of +6 Da relative to the unlabeled analogue.

Causality Behind the Choice:

-

Chemical Equivalence: Deuterium substitution results in a molecule that is, for all practical purposes, chemically identical to the analyte. It co-elutes during chromatography and exhibits the same extraction efficiency and ionization response. This ensures that any sample loss or matrix-induced signal suppression/enhancement affects both the analyte and the standard equally.

-

Mass Differentiation: The +6 Da mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection without isobaric interference.

-

Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making the label stable and preventing back-exchange during sample processing.

This principle, known as Isotope Dilution Mass Spectrometry (IDMS) , is the most reliable method for quantitative analysis. The ratio of the analyte's signal to the known concentration of the internal standard provides a highly accurate measurement, effectively canceling out variability.

2.2. Synthetic Strategy Overview

While the exact proprietary synthesis is vendor-specific, the preparation of deuterated zolpidem analogues generally follows established organic chemistry principles.[3][11][12] The key is the introduction of the deuterated functional group at a late, strategic stage of the synthesis to maximize efficiency.

The workflow diagram below illustrates a plausible high-level synthetic pathway. The critical step is the N-alkylation using a deuterated reagent, such as d6-dimethylamine or an isotopically labeled methylating agent, to form the N,N-(CD₃)₂ group.

Caption: Standard analytical workflow using isotope dilution mass spectrometry.

3.2. Experimental Protocol: Quantification in Urine

This section provides a representative protocol for the analysis of Zolpidem Phenyl-4-carboxylic Acid.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Step 1: To 1 mL of urine in a glass tube, add 50 µL of a 100 ng/mL solution of this compound in methanol. Vortex briefly.

-

Step 2: Add 1 mL of pH 5.0 acetate buffer. Vortex.

-

Step 3: Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Step 4: Load the prepared urine sample onto the SPE cartridge.

-

Step 5: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

-

Step 6: Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

Step 7: Elute the analytes with 2 mL of 2% ammonium hydroxide in ethyl acetate.

-

Step 8: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Step 9: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Parameters The reconstituted sample is then analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The parameters below are typical and serve as a starting point for method development.

Table: Suggested LC-MS/MS Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention and separation for moderately polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atoms in the imidazopyridine ring are readily protonated. |

| MS/MS Transitions | ||

| Analyte (d0) | [M+H]⁺ → Product Ion | Precursor ion is the protonated molecule; product ion is a stable, characteristic fragment. |

| Standard (d6) | [M+H]⁺+6 → Product Ion | The precursor ion is shifted by +6 Da, but it fragments to the same product ion (or a shifted one if the fragment contains the label). |

Conclusion

This compound is more than a chemical reagent; it is an enabling tool for generating definitive, high-confidence analytical data. Its design—incorporating a stable isotopic label into a structure that perfectly mimics the analyte of interest—directly addresses the inherent challenges of variability in complex biological matrices. For researchers and professionals in toxicology, pharmacology, and forensic science, the use of such standards is not a matter of preference but a requirement for achieving the highest levels of scientific integrity and producing data that is both trustworthy and defensible.

References

- This compound | 1216455-48-9. ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB02059385.htm

- Zolpidem-d6 Phenyl-4-carboxylic Acid | C19H19N3O3 | CID 46783281. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Zolpidem-d6-Phenyl-4-carboxylic-Acid

- Deuterium-enriched zolpidem. Google Patents. Available at: https://patents.google.

- This compound | 1216455-48-9. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh9b411cdc

- Sensitive And Rapid Homogeneous Immunoassay For The Detection Of Zolpidem And Its Major Metabolite In Urine. ARK Diagnostics. Available at: https://www.ark-tdm.com/media/wysiwyg/pdf/posters/AACC-2017-Zolpidem-Poster.pdf

- A Simple and Rapid Method for the Identification of Zolpidem Carboxylic Acid in Urine. ResearchGate. Available at: https://www.researchgate.net/publication/6231998_A_Simple_and_Rapid_Method_for_the_Identification_of_Zolpidem_Carboxylic_Acid_in_Urine

- Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/33420743/

- This compound. LGC Standards. Available at: https://www.lgcstandards.com/US/en/Zolpidem-Phenyl-4-carboxylic-Acid-Ethyl-Ester-d6/p/TRC-Z650017

- Zolpidem | C19H21N3O | CID 5732. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Zolpidem

- SOFT-DFC Snapshot – Zolpidem. Society of Forensic Toxicologists. Available at: https://www.soft-tox.org/files/DFC_Snapshot_Zolpidem_FINAL_2022.pdf

- Zolpidem Phenyl-4-carboxylic acid | Certified Solutions Standards. Cerilliant. Available at: https://www.cerilliant.com/shop-products/pharmaceutical-or-otc/z-007

- Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester | 1026465-13-3. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82059384.htm

- Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408892/

- Zolpidem carboxylic acid | C19H19N3O3 | CID 11966044. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Zolpidem-carboxylic-acid

- This compound. CymitQuimica. Available at: https://www.cymitquimica.com/base/producto/Z650017

- Zolpidem Phenyl-4-carboxylic acid-D4 solution. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/cerillian/z0121ml

- Zolpidem and zolpidem phenyl-4-carboxylic acid pharmacokinetics in oral fluid after a single dose. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/30912258/

- Synthesis of zolpidem tartrate and analogues 9, 11. ResearchGate. Available at: https://www.researchgate.

- This compound, TRC 2.5 mg. Fisher Scientific. Available at: https://www.fishersci.com/shop/products/zolpidem-phenyl-4-carboxylic-acid-ethyl-ester-d6-trc/507119102

- Visible Light‐Mediated Preparation of a Key Intermediate Employed in the Synthesis of Zolpidem and Several Analogs. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7320092/

- Process for the synthesis of zolpidem. Google Patents. Available at: https://patents.google.

Sources

- 1. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zolpidem phenyl-4-carboxylic acid | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ark-tdm.com [ark-tdm.com]

- 5. soft-tox.org [soft-tox.org]

- 6. Zolpidem and zolpidem phenyl-4-carboxylic acid pharmacokinetics in oral fluid after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, TRC 2.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 8. This compound [cymitquimica.com]

- 9. This compound | 1216455-48-9 [m.chemicalbook.com]

- 10. This compound [lgcstandards.com]

- 11. researchgate.net [researchgate.net]

- 12. Visible Light‐Mediated Preparation of a Key Intermediate Employed in the Synthesis of Zolpidem and Several Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Pharmacokinetic and Metabolic Profiling

In the landscape of pharmaceutical development and clinical research, the accurate quantification of drug molecules and their metabolites in biological matrices is paramount. This necessity is particularly pronounced in the study of hypnotics such as zolpidem, where understanding its metabolic fate is crucial for determining efficacy, safety, and potential drug-drug interactions. Zolpidem undergoes extensive metabolism, with one of its key metabolites being Zolpidem Phenyl-4-carboxylic Acid. The ethyl ester of this metabolite, and specifically its deuterated analog, Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6, serves as a critical internal standard for mass spectrometry-based bioanalytical methods.

This in-depth technical guide provides a comprehensive overview of this compound, including its commercial availability, essential quality attributes, and a detailed, field-proven protocol for its application as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The narrative is grounded in the principles of scientific integrity, offering not just procedural steps but also the underlying causality for experimental choices, ensuring a robust and reproducible analytical methodology.

The Role of Deuterated Internal Standards in Bioanalysis

The use of stable isotope-labeled internal standards, particularly deuterated compounds, is a cornerstone of modern quantitative mass spectrometry. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of deuterium atoms. This subtle yet significant modification allows the internal standard to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer's source, thereby compensating for variations in sample preparation, injection volume, and matrix effects. The result is a significant improvement in the accuracy, precision, and robustness of the analytical method.

Commercial Availability of this compound

A critical first step in developing a bioanalytical method is securing a reliable source of high-purity internal standard. This compound is available from several reputable commercial suppliers specializing in reference standards and research chemicals.

| Supplier | Product Name/Number | CAS Number | Available Pack Sizes |

| Toronto Research Chemicals (TRC) | This compound (Z650022) | 1216455-48-9 | 2.5 mg, 10 mg |

| LGC Standards | This compound | 1216455-48-9 | 1 mg, 2.5 mg, 10 mg[1] |

| MedChemExpress | This compound (HY-W701053S) | 1216455-48-9 | Inquire |

| Sigma-Aldrich | This compound | 1216455-48-9 | Inquire |

| Pharmaffiliates | This compound (PA STI 087880) | 1216455-48-9 | Inquire[2] |

Quality Attributes and Certificate of Analysis (CoA)

When procuring a deuterated internal standard, a thorough review of the Certificate of Analysis (CoA) is essential. The CoA provides critical information regarding the identity, purity, and isotopic enrichment of the compound. While a specific CoA for a single batch is proprietary to the supplier and purchaser, a representative CoA for this compound would typically include the following specifications:

| Parameter | Typical Specification | Method |

| Chemical Purity (by HPLC) | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry |

| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO, Methanol | Visual Inspection |

Expert Insight: The isotopic purity is a critical parameter. A high degree of deuteration is necessary to prevent isotopic crosstalk, where the signal from the unlabeled analyte contributes to the signal of the internal standard, leading to inaccurate quantification.

Synthesis of this compound: A Conceptual Overview

While detailed synthetic procedures for commercial reference standards are often proprietary, a plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles. The synthesis would likely involve the use of deuterated reagents to introduce the six deuterium atoms onto the N,N-dimethylamino moiety of the zolpidem core structure.

Caption: Conceptual synthesis pathway for this compound.

Experimental Protocol: Quantitative Analysis of Zolpidem and its Metabolites in Urine by LC-MS/MS

This protocol is adapted from the validated method described by Lee et al. (2015) for the rapid determination of benzodiazepines, zolpidem, and their metabolites in urine.[1]

Materials and Reagents

-

This compound (Internal Standard)

-

Zolpidem and its non-deuterated metabolites (analytical standards)

-

LC-MS grade acetonitrile, methanol, and water

-

Ammonium trifluoroacetate

-

Acetic acid

-

Human urine (blank matrix)

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water.

-

Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of zolpidem and its metabolites in methanol.

-

Analyte Working Solutions: Prepare mixed working solutions of the analytes at various concentrations by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.

Sample Preparation

The following workflow outlines a direct injection method, which minimizes sample handling and potential for analyte loss.

Caption: Workflow for urine sample preparation using direct injection.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |

| Analytical Column | Zorbax SB-C18 (100 mm × 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 2 mM ammonium trifluoroacetate and 0.2% acetic acid |

| Mobile Phase B | Acetonitrile with 2 mM ammonium trifluoroacetate and 0.2% acetic acid |

| Gradient Elution | Optimized to separate analytes and internal standard |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Zolpidem Phenyl-4-carboxylic Acid | To be determined empirically | To be determined empirically |

| This compound (IS) | Precursor + 6 Da | Product + 6 Da (or stable fragment) |

Expert Insight: The specific MRM transitions for the analyte and internal standard must be optimized by infusing the individual compounds into the mass spectrometer to determine the most abundant and stable precursor and product ions. The deuterated internal standard should ideally have the same fragmentation pattern as the analyte, with a mass shift corresponding to the number of deuterium atoms.

Method Validation

A robust bioanalytical method requires thorough validation according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: Intra- and inter-day assessment of the closeness of measured values to the true values and the degree of scatter.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction process.

-

Stability: Stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion: Enabling High-Quality Bioanalytical Data

This compound is an indispensable tool for researchers and scientists engaged in the bioanalysis of zolpidem and its metabolites. Its commercial availability from specialized suppliers, coupled with a well-defined analytical protocol, empowers the generation of high-quality, reproducible, and defensible data. By understanding the principles behind the use of deuterated internal standards and adhering to rigorous method validation, drug development professionals can confidently advance their research, ultimately contributing to the development of safer and more effective medicines.

References

- Lee, S., et al. (2015). Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry.

- Pharmaffiliates. (n.d.). This compound.

- Kristoffersen, L., et al. (2014). Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS.

Sources

A Technical Guide to the Application of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 in Metabolite Identification Studies

This in-depth guide provides a comprehensive overview of the strategic use of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 for the accurate identification and quantification of Zolpidem metabolites. It is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) studies. This document delves into the metabolic fate of Zolpidem, the rationale behind employing stable isotope-labeled internal standards, and provides detailed analytical methodologies.

Introduction: The Metabolic Journey of Zolpidem

Zolpidem, marketed under brand names such as Ambien, is a widely prescribed nonbenzodiazepine hypnotic agent for the short-term treatment of insomnia.[1][2] Its therapeutic action is mediated through selective agonism at the benzodiazepine-1 (BZ1) receptor subtype of the GABA-A receptor complex, leading to sedative and hypnotic effects.[2][3] Understanding the metabolic fate of Zolpidem is crucial for comprehending its pharmacokinetic profile, duration of action, and for ensuring safety in clinical practice.

Zolpidem undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][3][4] The major biotransformation pathways involve the oxidation of the methyl groups on the phenyl and imidazopyridine rings, leading to the formation of alcohol derivatives which are subsequently rapidly converted to carboxylic acids.[5] Studies have identified CYP3A4 as the principal enzyme responsible for Zolpidem metabolism, with contributions from CYP2C9 and CYP1A2.[1][3][4][5]

Three primary metabolites have been identified, none of which are considered pharmacologically active.[1] Among these, Zolpidem Phenyl-4-carboxylic Acid (ZPCA) is a major metabolite, accounting for a significant portion of the administered dose excreted in urine.[6][7] The reliable detection and quantification of ZPCA are therefore critical in drug metabolism studies and for monitoring Zolpidem intake in clinical and forensic toxicology.[8]

The Role of Stable Isotope-Labeled Internal Standards in Metabolite Analysis

The quantitative analysis of drug metabolites in complex biological matrices such as plasma, urine, and oral fluid presents significant analytical challenges. These include matrix effects, variability in sample preparation, and fluctuations in instrument response.[9] To overcome these hurdles, stable isotope-labeled internal standards are indispensable tools in modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][][11][12]

This compound is a deuterated analog of the ethyl ester of ZPCA. The incorporation of six deuterium atoms ("d6") results in a molecule that is chemically identical to the unlabeled compound but has a higher mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.[12][13]

The use of a stable isotope-labeled internal standard like this compound offers several key advantages:

-

Correction for Matrix Effects: It effectively compensates for signal suppression or enhancement caused by co-eluting components in the biological matrix.[9]

-

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, it corrects for variations in extraction recovery and injection volume.[14][15]

-